3-Ethyl-6,7-dimethoxyisoquinoline
Description
Properties
IUPAC Name |
3-ethyl-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVPIOYSAGZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C=C(C(=CC2=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
3-Ethyl-6,7-dimethoxyisoquinoline has shown potential in the development of therapeutic agents. Its derivatives are being investigated for their efficacy against various diseases, including:
- Cancer: Studies indicate that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from 6,7-dimethoxyisoquinoline have been evaluated for their cytotoxic effects on different cancer cell lines, demonstrating promising results in vitro .
- Neurological Disorders: Research has highlighted the role of isoquinoline compounds in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems positions them as candidates for further investigation in conditions like Alzheimer's disease .
Biological Research
In biological research, this compound serves as a vital tool for studying cellular mechanisms:
- Cellular Mechanisms: The compound is utilized to explore the pathways involved in cell signaling and apoptosis. Its derivatives have been shown to interact with proteins involved in these processes, providing insights into disease mechanisms .
- Antibacterial Activity: Recent studies have identified antibacterial properties of isoquinoline derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves stabilizing the FtsZ protein, crucial for bacterial cell division .
Organic Synthesis
This compound is an important intermediate in organic synthesis:
- Synthesis of Complex Molecules: It serves as a precursor for synthesizing more complex organic compounds. The versatility of isoquinoline derivatives allows chemists to modify their structures to enhance biological activity or develop new materials .
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Pharmaceutical Development | Cancer treatment | Cytotoxic effects observed in vitro |
| Biological Research | Antibacterial activity | Effective against MRSA and VRE |
| Organic Synthesis | Precursor for complex molecules | Facilitates the synthesis of bioactive compounds |
Natural Product Chemistry
The compound is also significant in natural product chemistry:
- Bioactive Compound Identification: Researchers utilize this compound to identify and synthesize bioactive natural products. This can lead to the discovery of new drugs derived from natural sources .
Analytical Chemistry
In analytical chemistry, this compound aids in developing methods for detection and quantification:
- Quality Control: It is employed in analytical techniques to ensure the purity and concentration of pharmaceutical products. This application is critical for maintaining safety standards in drug development and manufacturing .
Case Studies
Several case studies illustrate the applications of this compound:
- Antibacterial Activity Study : A study conducted on various isoquinoline derivatives demonstrated significant antibacterial activity against resistant strains of bacteria. The research highlighted the compound's ability to inhibit bacterial growth by targeting FtsZ polymerization .
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that specific derivatives of this compound exhibited potent cytotoxicity, suggesting their potential as anticancer agents .
- Synthesis Methodology : A novel one-pot synthesis method for preparing 6,7-dimethoxyisoquinoline derivatives was developed, improving yield and purity while reducing costs and waste .
Comparison with Similar Compounds
Conformational and Pharmacokinetic Insights
- Conformational flexibility: 1-Benzyl substituents in tetrahydroisoquinolines induce conformational bias, detected via ¹H NMR. This affects receptor binding and metabolic stability .
- Pharmacokinetics : RO0509347 (GFAT inhibitor) demonstrates favorable rat PK profiles (t₁/₂ = 4.2 hr) and efficacy in ob/ob mice, reducing glucose excursion by 40% .
Key Contrasts and Limitations
- Antibacterial vs. Spasmolytic activity : Biphenyl-substituted derivatives (e.g., compound 10a) target bacterial FtsZ, unlike moxaverine’s smooth muscle action. This highlights substituent-driven target specificity .
- Yield challenges : Nitrile derivatives (e.g., compound 11a) suffer from low yields (27%) due to harsh conditions (140°C, CuCN) , whereas ethyl carboxylate synthesis is scalable (86% yield) .
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline scaffold. This method involves the cyclodehydration of β-phenethylamides under acidic conditions, typically using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For 3-Ethyl-6,7-dimethoxyisoquinoline, the precursor N-(2-(3,4-dimethoxyphenyl)ethyl)propionamide undergoes cyclization at 80–100°C in dichloroethane, yielding the dihydroisoquinoline intermediate. Subsequent dehydrogenation with palladium-on-carbon (Pd/C) in toluene at 110°C introduces aromaticity, producing the target compound with 65–70% overall yield.
Pictet-Spengler Reaction Adaptations
While traditionally used for tetrahydroisoquinolines, modified Pictet-Spengler conditions using trifluoroacetic acid (TFA) and ethyl glyoxylate have enabled direct access to 3-ethyl-substituted derivatives. The reaction of 3,4-dimethoxyphenethylamine with ethyl glyoxylate in TFA at 25°C for 12 hours generates the iminium intermediate, which cyclizes upon heating to 50°C. This method achieves 60% yield but requires chromatographic purification due to byproduct formation.
One-Pot Multistep Synthesis Strategies
Integrated Formylation-Cyclization Sequences
A breakthrough one-pot method, adapted from CN110845410A, eliminates intermediate isolation steps. 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (6 hours) to form the formamide derivative. Subsequent treatment with oxalyl chloride in acetonitrile at 10–20°C initiates imidoyl chloride formation, followed by phosphotungstic acid-catalyzed cyclization. The addition of methanol precipitates the hydrochloride salt, which is crystallized at 5–10°C. This protocol achieves 75–80% yield and >99% purity, with single impurities ≤0.17%.
Table 1: Optimization of One-Pot Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Formylation Reagent | Ethyl formate | Maximizes amide purity (99.3%) |
| Cyclization Catalyst | Phosphotungstic acid | Reduces side products (<0.2%) |
| Solvent System | Acetonitrile/MeOH | Enhances crystallization |
| Reaction Temperature | 10–20°C (step 2) | Minimizes over-oxidation |
Ethyl Group Introduction via Acylation Modifications
To introduce the 3-ethyl substituent, the formylation step is replaced with propionylation using propionic anhydride. 3,4-Dimethoxyphenethylamine reacts with propionic anhydride in tetrahydrofuran (THF) at 60°C, forming the propionamide derivative. Cyclization with oxalyl chloride and phosphotungstic acid proceeds analogously to the one-pot method, yielding this compound with 68% yield. However, this approach requires careful stoichiometric control to avoid N-overacylation byproducts.
Catalytic Innovations in Ring-Closure and Purification
Phosphotungstic Acid vs. Lewis Acid Catalysts
Comparative studies reveal phosphotungstic acid’s superiority over traditional Lewis acids (e.g., FeCl₃) in cyclization efficiency. In the one-pot synthesis, phosphotungstic acid (0.2–0.5 wt%) reduces reaction time to 1 hour and increases product purity by 15% compared to FeCl₃. This is attributed to its Brønsted acidity, which minimizes side reactions like N-methylation (<0.1% impurity).
Solvent Engineering for Crystallization
Methanol emerges as the optimal antisolvent for crystallizing the hydrochloride salt. Cooling the reaction mixture to 5–10°C induces supersaturation, yielding needle-like crystals with uniform morphology. Ethanol and butanol alternatives result in lower yields (70–73%) due to incomplete precipitation.
Industrial-Scale Process Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
